1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Overview
Description
“1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid” is a synthetic organic compound with the molecular formula C11H11FO2 . It belongs to the family of cyclobutane carboxylic acids, which are cyclic carboxylic acids consisting of a four-membered carbon ring.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a carboxylic acid group and a 2-fluorophenyl group . The molecular weight is 194.20 g/mol . The InChI string and Canonical SMILES for this compound areInChI=1S/C11H11FO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)
and C1CC(C1)(C2=CC=CC=C2F)C(=O)O
respectively . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.21 , and it is a solid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 37.3 Ų . The compound’s XLogP3-AA is 2.4, indicating its partition coefficient between octanol and water .Scientific Research Applications
Radiolabeled Amino Acids for Tumor Detection
Another research highlighted the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), demonstrating their potential as PET ligands for tumor detection. These compounds showed high uptake in tumors, presenting a promising avenue for imaging brain tumors in a rodent model (Martarello et al., 2002).
Cancer Imaging with Synthetic Amino Acid Analogs
A phase IIa clinical trial utilized trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog, for PET in patients with metastatic prostate cancer. The trial confirmed the safety of anti-18F-FACBC and its potential in delineating primary prostate lesions and metastatic lesions, opening new pathways for accurate cancer imaging (Inoue et al., 2014).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDKDZUAMNVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627799 | |
Record name | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-48-1 | |
Record name | 1-(2-Fluorophenyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151157-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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